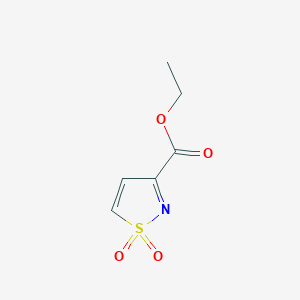

Ethyl isothiazole-3-carboxylate 1,1-dioxide

Description

Ethyl isothiazole-3-carboxylate 1,1-dioxide is a heterocyclic organic compound that belongs to the isothiazole family. Isothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The compound features a five-membered ring containing nitrogen and sulfur atoms, which contributes to its unique chemical properties.

Properties

Molecular Formula |

C6H7NO4S |

|---|---|

Molecular Weight |

189.19 g/mol |

IUPAC Name |

ethyl 1,1-dioxo-1,2-thiazole-3-carboxylate |

InChI |

InChI=1S/C6H7NO4S/c1-2-11-6(8)5-3-4-12(9,10)7-5/h3-4H,2H2,1H3 |

InChI Key |

UXGBRQRKOUODTL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NS(=O)(=O)C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl isothiazole-3-carboxylate 1,1-dioxide typically involves the cyclization of suitable precursors under specific conditions. One common method includes the reaction of ethyl 5-methylbenzo[d]isothiazole-3-carboxylate 1,1-dioxide with reagents like n-butyllithium in tetrahydrofuran at low temperatures, followed by treatment with formic acid . This multi-step reaction requires careful control of temperature and inert atmosphere to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions and the use of high-purity reagents are crucial for large-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethyl carboxylate group undergoes nucleophilic substitution under basic conditions. For example:

-

Alkaline hydrolysis yields the corresponding carboxylic acid derivative, though specific conditions for this reaction remain undetailed in available literature .

-

Transesterification with alcohols can replace the ethyl group, as demonstrated in syntheses of methyl esters for analytical purposes .

Key structural feature : The electron-withdrawing sulfone group enhances the electrophilicity of adjacent carbons, facilitating nucleophilic attacks.

Mukaiyama–Mannich Reactions

Ethyl isothiazole-3-carboxylate 1,1-dioxide participates in enantioselective Mukaiyama–Mannich reactions with fluorinated enol silyl ethers. These reactions are catalyzed by chiral organocatalysts, producing β-amino carbonyl derivatives with high stereocontrol .

Table 1: Representative Mukaiyama–Mannich Reactions

Mechanistic insight : The reaction proceeds via a dual activation mechanism, where the catalyst stabilizes both the imine and silyl enolate intermediates .

Rearrangement Reactions

The compound serves as a precursor in the synthesis of benzothiazine derivatives. For example:

-

Thermal rearrangement in dimethylformamide (DMF) at 90–150°C forms ethyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide, a key intermediate for anti-inflammatory agents .

Reaction conditions :

\text{this compound} \xrightarrow[\text{DMF, 90–150°C}]{\text{NaOEt}} \text{Benzothiazine derivative} \quad (\text{Yield: 75%})[6]

Cyclization and Heterocycle Formation

The sulfonated isothiazole core participates in annulation reactions to form fused heterocycles:

-

Pyrrolo-isothiazole systems : Reacts with acetylene derivatives under Pd catalysis to yield tricyclic structures (e.g., benzo[d]pyrrolo[1,2-b]isothiazole 5,5-dioxide) .

-

Benzosultams : Forms six-membered sultam rings via intramolecular cyclization, useful in pharmaceutical chemistry .

Example :

\text{this compound} + \text{Alkyne} \xrightarrow{\text{Pd(OAc)}_2} \text{Pyrrolo-isothiazole} \quad (\text{Yield: 42%})[7]

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that ethyl isothiazole-3-carboxylate 1,1-dioxide exhibits significant anticancer properties. A study demonstrated that derivatives of isothiazole compounds, including this compound, showed promising results in inducing apoptosis in cancer cell lines such as A549 (lung cancer) and SHSY-5Y (neuroblastoma) cells. The compound's structural modifications enhanced selectivity and potency against cancer cells while minimizing toxicity to healthy cells .

Mechanism of Action

The mechanism through which this compound exerts its effects involves the modulation of cellular pathways related to apoptosis and cell proliferation. Studies utilizing molecular dynamics simulations have suggested that these compounds interact with specific cellular targets, leading to increased apoptosis in malignant cells .

Agriculture

Pesticidal Properties

This compound has been investigated for its potential use as a pesticide. Its efficacy against various pests and diseases affecting crops has been documented. The compound's application in agricultural settings aims to enhance crop yield by providing protection against harmful organisms while being less toxic to beneficial insects .

Fungicidal Activity

In addition to its pesticidal properties, this compound has shown antifungal activity against several plant pathogens. The incorporation of this compound into fungicidal formulations could offer a novel approach to managing fungal diseases in crops .

Material Science

Polymer Chemistry

In material science, this compound has been utilized as a building block in the synthesis of novel polymers. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the materials produced. Research indicates that polymers containing this compound exhibit improved stability and durability under various environmental conditions .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Efficacy

A study published in Molecules assessed the anticancer activity of various thiazole derivatives, including this compound. The results indicated that certain derivatives exhibited IC50 values lower than those of established chemotherapeutics like doxorubicin, suggesting their potential as effective cancer treatments .

Case Study 2: Agricultural Application

Research conducted on the efficacy of this compound as a fungicide demonstrated significant reductions in fungal growth on treated crops. Field trials indicated that crops treated with formulations containing this compound had higher yields compared to untreated controls .

Mechanism of Action

The mechanism of action of ethyl isothiazole-3-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms can form coordination complexes with metal ions, influencing various biochemical processes. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress and cellular signaling pathways.

Comparison with Similar Compounds

Ethyl isothiazole-3-carboxylate 1,1-dioxide can be compared with other similar compounds, such as:

Thiazoles: Known for their biological activities, including antimicrobial and anticancer properties.

Isoxazoles: Used in drug discovery and materials science for their unique chemical reactivity.

Benzothiadiazines: Explored for their pharmacological activities, such as antihypertensive and antidiabetic effects

The uniqueness of this compound lies in its specific ring structure and the presence of the 1,1-dioxide group, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl isothiazole-3-carboxylate 1,1-dioxide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The compound is synthesized through a multi-step process that typically involves the reaction of isothiazole derivatives with ethyl chloroformate in the presence of bases such as triethylamine. The reaction conditions are optimized to achieve high yields and purity. The typical yield reported for this synthesis is around 98% with a melting point ranging from 65.1 °C to 66.5 °C .

Antitumor Activity

This compound has shown promising antitumor properties across various cancer cell lines. In vitro studies have demonstrated that it exhibits cytotoxic effects against human breast cancer (MCF-7) and leukemia cells (L1210). The compound's IC50 values indicate significant potency, with some studies reporting values as low as 1.61 µg/mL .

Table 1: Antitumor Activity of this compound

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that it possesses significant antibacterial effects, outperforming some conventional antibiotics in specific assays .

Table 2: Antibacterial Activity

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to the presence of specific functional groups within its molecular structure. The thiazole ring and the carboxylate moiety are crucial for enhancing its cytotoxic properties. Modifications in these regions have been systematically studied to optimize activity.

Key Findings from SAR Studies

- Thiazole Ring : The presence of a thiazole ring significantly contributes to both the cytotoxic and antibacterial activities.

- Electron-Withdrawing Groups : Substituents such as nitro or halogen groups at specific positions on the aromatic rings enhance potency by increasing electron deficiency, which facilitates interactions with biological targets .

Case Studies

Recent investigations have highlighted the therapeutic potential of this compound in various experimental models:

- Case Study on Breast Cancer : A study conducted on MCF-7 cells revealed that treatment with ethyl isothiazole-3-carboxylate resulted in a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent .

- Antibacterial Efficacy : Another study assessed its effectiveness against multi-drug resistant strains of bacteria, demonstrating superior inhibition compared to standard antibiotics like penicillin and ampicillin .

Q & A

Q. Why do synthetic yields vary significantly across halogenation protocols?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.